![molecular formula C12H11KO6S B080910 Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate CAS No. 13725-45-6](/img/structure/B80910.png)
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate, also known as KRB or KRB sulphonate, is a chemical compound that has been extensively used in scientific research. It is a water-soluble compound that is commonly used as a substitute for potassium chloride in physiological experiments.
Mécanisme D'action
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate acts as a potassium ionophore, which means that it facilitates the transport of potassium ions across cell membranes. It does this by forming a complex with potassium ions and carrying them across the membrane. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has been shown to have a high selectivity for potassium ions and a low selectivity for other ions such as sodium and calcium.
Effets Biochimiques Et Physiologiques
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has several biochemical and physiological effects. It has been shown to increase the contractility of cardiac muscle, increase the release of insulin from pancreatic beta cells, and enhance the excitability of neurons. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is its ability to maintain the osmotic balance of cells and tissues without affecting their physiological properties. It is also a cost-effective alternative to potassium chloride in physiological experiments. However, Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has some limitations. It has a short half-life in physiological solutions, and it can cause pH changes in the solution. It is also toxic at high concentrations, making it unsuitable for long-term experiments.
Orientations Futures
There are several future directions for the use of Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate in scientific research. One direction is the study of its effects on the immune system. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has been shown to have anti-inflammatory properties, and it may have potential as a therapeutic agent for autoimmune diseases. Another direction is the study of its effects on cancer cells. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has been shown to inhibit the growth of cancer cells in vitro, and it may have potential as a chemotherapeutic agent. Finally, the development of new potassium ionophores based on the structure of Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate may lead to the discovery of new therapeutic agents for a variety of diseases.
Conclusion:
In conclusion, Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is a widely used chemical compound in scientific research. Its ability to maintain the osmotic balance of cells and tissues and its potassium ionophore properties make it a valuable tool in the study of muscle and nerve physiology, cardiovascular physiology, and renal physiology. While it has some limitations, Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has several advantages over potassium chloride in physiological experiments. Its future directions include the study of its effects on the immune system and cancer cells, as well as the development of new potassium ionophores.
Méthodes De Synthèse
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is synthesized by reacting 3-(2-oxo-2H-1-benzopyran-7-YL)propanoic acid with potassium hydroxide and then sulphonating the resulting compound with chlorosulphonic acid. The final product is obtained by neutralizing the sulphonated compound with potassium hydroxide. The synthesis method of Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is relatively simple and cost-effective, making it a popular choice in scientific research.
Applications De Recherche Scientifique
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is widely used in scientific research as a substitute for potassium chloride in physiological experiments. It is used to maintain the osmotic balance of cells and tissues and to prevent the swelling of cells. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is also used in electrophysiological experiments to record the electrical activity of cells and tissues. It is commonly used in the study of muscle and nerve physiology, cardiovascular physiology, and renal physiology.
Propriétés
Numéro CAS |
13725-45-6 |
|---|---|
Nom du produit |
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate |
Formule moléculaire |
C12H11KO6S |
Poids moléculaire |
322.38 g/mol |
Nom IUPAC |
potassium;3-(2-oxochromen-7-yl)oxypropane-1-sulfonate |
InChI |
InChI=1S/C12H12O6S.K/c13-12-5-3-9-2-4-10(8-11(9)18-12)17-6-1-7-19(14,15)16;/h2-5,8H,1,6-7H2,(H,14,15,16);/q;+1/p-1 |
Clé InChI |
QLNVCQPHVBAEAG-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCS(=O)(=O)[O-].[K+] |
SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCS(=O)(=O)[O-].[K+] |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCS(=O)(=O)[O-].[K+] |
Autres numéros CAS |
13725-45-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



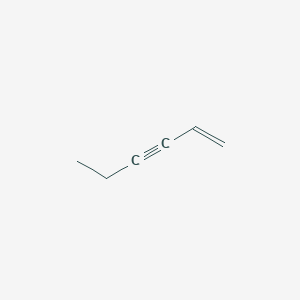
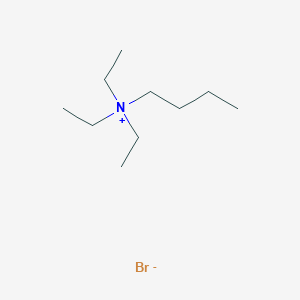


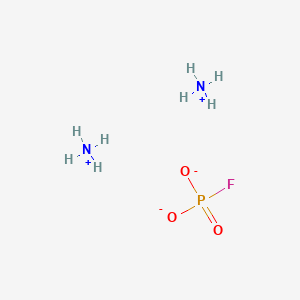
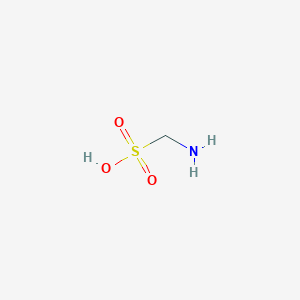

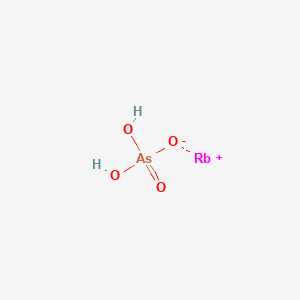
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)




![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)